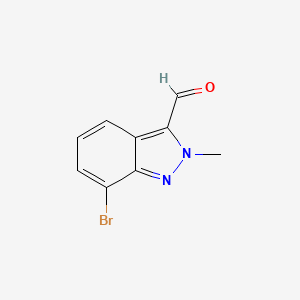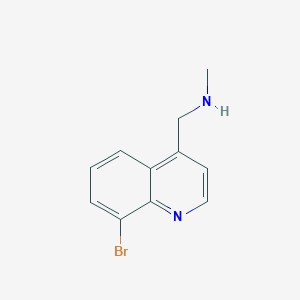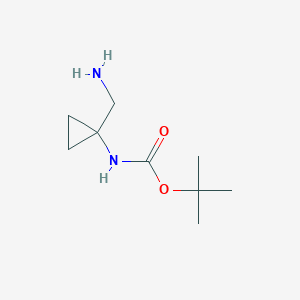
tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate
Descripción general
Descripción
“tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate” is a chemical compound with the molecular formula C9H18N2O2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Synthesis Analysis
The synthesis of “this compound” can be achieved in several steps. One method involves the reductive cyclopropanation of N, Ndibenzyl-2-benzyloxyacetamide, a process known as the de Meijere variant of the Kulinkovich reaction .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclopropyl group attached to an aminomethyl group, which is further linked to a carbamate group . The compound has a molecular weight of 186.25 g/mol .
Physical And Chemical Properties Analysis
“this compound” has several physical and chemical properties. It has a molecular weight of 186.25 g/mol and a computed XLogP3-AA value of 0.4. The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors. It also has a rotatable bond count of 4 .
Aplicaciones Científicas De Investigación
Synthesis of Spirocyclopropanated Analogues
tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate is used in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. These analogues are produced through a cocyclization process and are significant for developing new insecticide formulations (Brackmann et al., 2005).
Intermediate in Synthesis of Biologically Active Compounds
It serves as an important intermediate in synthesizing compounds like omisertinib (AZD9291), which are significant in medical research. The synthesis process involves steps like acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Enantioselective Synthesis of Carbocyclic Analogs
This compound is pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a valuable intermediate. Its application is crucial in the field of nucleotide analog synthesis (Ober et al., 2004).
Metalation and Alkylation in Organic Chemistry
In organic chemistry, derivatives of tert-butyl carbamate, including this compound, are studied for their ability to undergo metalation and subsequent reaction with electrophiles. This process is key in the synthesis of various organic compounds (Sieburth et al., 1996).
Synthesis of Stereoselective Compounds
This compound is used in the efficient and stereoselective synthesis of various stereoisomers of amino acid derivatives. Such stereoisomers are crucial as intermediates in pharmaceutical research, especially in synthesizing factor Xa inhibitors (Wang et al., 2017).
CO2 Fixation and Synthesis of Cyclic Carbamates
tert-Butyl carbamates are involved in cyclizative atmospheric CO2 fixation processes, leading to the synthesis of cyclic carbamates with significant industrial applications (Takeda et al., 2012).
Propiedades
IUPAC Name |
tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSISDKVKZYNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676949 | |
| Record name | tert-Butyl [1-(aminomethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027338-34-6 | |
| Record name | tert-Butyl [1-(aminomethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



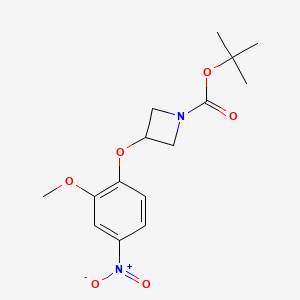



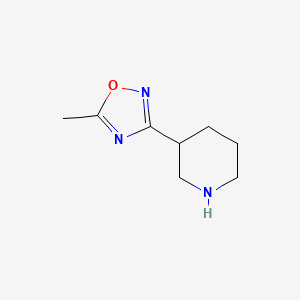
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)



![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)
